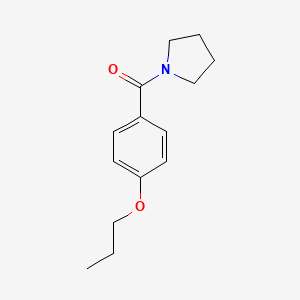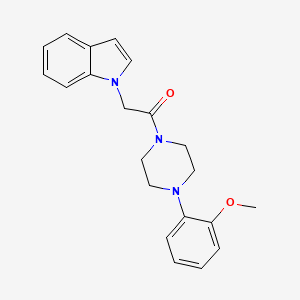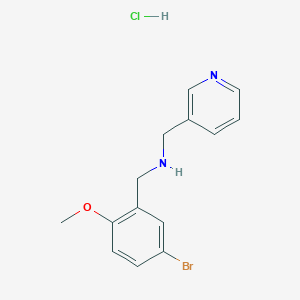
(4-Propoxyphenyl)-pyrrolidin-1-ylmethanone
描述
1-(4-Propoxybenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-propoxybenzoyl group. This compound is part of the larger class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone allows it to interact with various biological targets, making it a compound of interest in scientific research.
准备方法
The synthesis of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 4-propoxybenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-(4-Propoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzoyl group, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propoxy group may yield a carboxylic acid, while reduction of the benzoyl group may produce an alcohol.
科学研究应用
1-(4-Propoxybenzoyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors. It may serve as a probe to investigate the mechanisms of various biological processes.
Medicine: Research into the potential therapeutic applications of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone includes its use as a lead compound for the development of new drugs. Its interactions with biological targets may provide insights into the treatment of diseases.
Industry: The compound can be used in the development of new materials and chemicals with specific properties. Its reactivity and stability make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological system being studied. For example, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.
相似化合物的比较
1-(4-Propoxybenzoyl)pyrrolidine can be compared to other pyrrolidine derivatives, such as:
1-(4-Methoxybenzoyl)pyrrolidine: Similar in structure but with a methoxy group instead of a propoxy group. This slight difference can lead to variations in reactivity and biological activity.
1-(4-Ethoxybenzoyl)pyrrolidine: Another similar compound with an ethoxy group. The length and branching of the alkoxy group can influence the compound’s properties.
1-(4-Butoxybenzoyl)pyrrolidine: Featuring a butoxy group, this compound may have different solubility and reactivity characteristics compared to (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone.
The uniqueness of this compound lies in its specific alkoxy substitution, which can affect its interactions with biological targets and its overall chemical reactivity.
属性
IUPAC Name |
(4-propoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-17-13-7-5-12(6-8-13)14(16)15-9-3-4-10-15/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJLUROLWAOIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4414409.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4414413.png)
![1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414421.png)

![N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE](/img/structure/B4414444.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
![9-(3,4-DIFLUOROPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE](/img/structure/B4414455.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4414461.png)


![1-(4-Ethylpiperazin-1-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone](/img/structure/B4414483.png)
![[2-(7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B4414488.png)
